N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide
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Overview
Description
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is a complex organic compound that features a combination of functional groups, including a phthalimide moiety, a piperidine sulfonyl group, and a benzamide structure. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine.
Attachment of the butyl chain: The phthalimide can be alkylated using a butyl halide under basic conditions.
Introduction of the piperidine sulfonyl group: This step may involve the reaction of piperidine with a sulfonyl chloride derivative.
Formation of the benzamide structure: The final step could involve the coupling of the intermediate with p-toluidine under amide-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.
Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety.
Substitution: The benzamide and sulfonyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions may vary, but typical reagents include halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring could lead to the formation of a lactam, while reduction of the phthalimide could yield a primary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholin-1-ylsulfonyl)-N-(p-tolyl)benzamide
- N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide
Uniqueness
The uniqueness of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O5S/c1-23-11-15-25(16-12-23)33(21-7-8-22-34-30(36)27-9-3-4-10-28(27)31(34)37)29(35)24-13-17-26(18-14-24)40(38,39)32-19-5-2-6-20-32/h3-4,9-18H,2,5-8,19-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYATMNVOXVLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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